molecular formula C15H15BrO B1373470 1-(Bromomethyl)-3-(2-phenylethoxy)benzene CAS No. 1094438-88-6

1-(Bromomethyl)-3-(2-phenylethoxy)benzene

Cat. No.: B1373470
CAS No.: 1094438-88-6
M. Wt: 291.18 g/mol
InChI Key: BNSWDBJVHAWHEW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(2-phenylethoxy)benzene is a synthetic organic compound featuring both a benzyl bromide group and a phenethyl ether linkage. This structure classifies it as a valuable chemical intermediate in research applications. The benzyl bromide moiety is highly reactive, making this compound a suitable electrophile for use in coupling reactions, nucleophilic substitutions, and as a key building block in the synthesis of more complex organic molecules . The phenethyloxy side chain can influence the compound's lipophilicity and potential biological activity, making it an interesting precursor in medicinal chemistry research for the development of novel pharmacologically active compounds. Handling and Usage: This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. Based on the properties of similar benzyl bromide compounds, it is expected to be moisture and light-sensitive . It should be stored under inert conditions in a cool, dark place. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-3-(2-phenylethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSWDBJVHAWHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthetic Analysis and Advanced Synthetic Methodologies for 1 Bromomethyl 3 2 Phenylethoxy Benzene

Strategic Disconnections and Identification of Key Precursors

Retrosynthetic analysis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene reveals two primary strategic disconnections. The first involves the carbon-bromine bond of the bromomethyl group, and the second is the carbon-oxygen bond of the ether linkage. These disconnections lead to two plausible synthetic pathways, each with its own set of key precursors.

Pathway A: Late-Stage Bromination

This pathway prioritizes the formation of the ether linkage first, followed by the introduction of the bromine atom.

Disconnection 1 (C-Br): The primary disconnection is the benzylic carbon-bromine bond. This retrosynthetic step points to 3-(2-phenylethoxy)toluene as the immediate precursor.

Disconnection 2 (C-O): The subsequent disconnection of the ether bond in 3-(2-phenylethoxy)toluene suggests two possible precursor pairs:

3-Hydroxytoluene (m-cresol) and (2-bromoethyl)benzene (B7723623) .

3-Bromotoluene and 2-phenylethanol (B73330) . However, the former is generally more synthetically accessible.

Pathway B: Early-Stage Bromination

In this alternative strategy, the bromomethyl functionality is installed prior to the formation of the ether bond.

Disconnection 1 (C-O): The initial disconnection is the ether linkage, which leads to 3-(bromomethyl)phenol (B1282558) and (2-bromoethyl)benzene (or a tosylate equivalent).

Disconnection 2 (C-Br): A further disconnection of the bromomethyl group in 3-(bromomethyl)phenol suggests 3-hydroxytoluene (m-cresol) as a more fundamental starting material.

A comparative analysis of these pathways is crucial for devising an efficient synthesis. Pathway A, involving the late-stage bromination of 3-(2-phenylethoxy)toluene, is often preferred as benzylic bromination is a well-established and selective reaction. Pathway B requires the synthesis and handling of 3-(bromomethyl)phenol, which can be more challenging due to the presence of two reactive functional groups.

PrecursorStructureRole in Synthesis
3-(2-Phenylethoxy)tolueneC₁₅H₁₆OImmediate precursor for benzylic bromination.
m-Cresol (B1676322) (3-Hydroxytoluene)C₇H₈OKey starting material for the ether formation.
(2-Bromoethyl)benzeneC₈H₉BrElectrophile for the Williamson ether synthesis.
3-(Bromomethyl)phenolC₇H₇BrOKey intermediate in the early-stage bromination pathway.

Methodologies for the Installation of the Bromomethyl Moiety

The introduction of a bromomethyl group onto an aromatic ring is a pivotal transformation in the synthesis of the target molecule. This is typically achieved through the selective bromination of a benzylic methyl group.

Benzylic Bromination Protocols, including N-Bromosuccinimide (NBS)-Mediated Reactions

The free-radical bromination of benzylic positions is a widely employed synthetic strategy. The use of N-Bromosuccinimide (NBS) is particularly advantageous as it provides a low, constant concentration of bromine, which favors selective benzylic substitution over electrophilic aromatic addition. libretexts.org

The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane (B81311) under reflux conditions. guidechem.com The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic position of the toluene (B28343) derivative. The resulting benzylic radical is stabilized by resonance with the aromatic ring. This radical then reacts with molecular bromine, generated in situ from NBS, to form the desired benzyl (B1604629) bromide and a bromine radical, which continues the chain reaction.

Reagent/ConditionPurposeTypical Values/Examples
N-Bromosuccinimide (NBS)Brominating agent1.0 - 1.2 equivalents
Radical InitiatorInitiates the radical chain reactionAIBN, Benzoyl Peroxide (catalytic amount)
SolventNon-polar medium to facilitate the reactionCCl₄, Cyclohexane, Benzene (B151609)
TemperatureTo promote radical formation and reactionReflux (typically 60-80 °C)

Selective Halogenation Strategies for Arylmethyl Substrates

While NBS is the most common reagent for benzylic bromination, other methods can also be employed for the selective halogenation of arylmethyl substrates. These strategies are particularly useful when the substrate is sensitive to the conditions of free-radical bromination.

One alternative involves the use of elemental bromine (Br₂) under photolytic conditions (UV light). This method also proceeds through a free-radical mechanism but can sometimes lead to over-bromination or competing electrophilic aromatic substitution. Careful control of the reaction conditions, such as temperature and the concentration of bromine, is essential to achieve high selectivity.

For substrates that are deactivated towards free-radical reactions, more forcing conditions may be necessary. google.com However, for an activated substrate like 3-(2-phenylethoxy)toluene, the mild conditions afforded by NBS are generally sufficient and preferable to avoid side reactions.

Strategies for the Construction of the 2-Phenylethoxy Side Chain

The formation of the ether linkage is the second key transformation in the synthesis of this compound. Several reliable methods are available for the construction of this C-O bond.

Etherification Reactions (e.g., Williamson Ether Synthesis and its Variants)

The Williamson ether synthesis is a classic and versatile method for the preparation of ethers. masterorganicchemistry.comwikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.org In the context of synthesizing 3-(2-phenylethoxy)toluene, this would involve the deprotonation of m-cresol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile.

The choice of base is critical to ensure complete deprotonation of the phenol (B47542) without causing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972) to facilitate the Sₙ2 reaction.

Reagent/ConditionPurposeTypical Values/Examples
PhenolNucleophilic precursorm-Cresol
BaseDeprotonation of the phenolNaH, K₂CO₃, NaOH
Alkyl HalideElectrophilic partner(2-Bromoethyl)benzene
SolventTo facilitate the Sₙ2 reactionDMF, Acetone, Acetonitrile
TemperatureTo promote the reaction rateRoom temperature to reflux

Coupling Reactions Involving Phenol Derivatives and Phenethyl Halides (e.g., (2-Bromoethyl)benzene)

The Williamson ether synthesis is a prime example of a coupling reaction between a phenol derivative and an alkyl halide. To synthesize 3-(2-phenylethoxy)toluene, m-cresol would be treated with a base to form the sodium or potassium salt, which is then reacted with (2-bromoethyl)benzene. masterorganicchemistry.comwikipedia.org

The success of this Sₙ2 reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides, such as (2-bromoethyl)benzene, are ideal substrates as they are less prone to undergo competing elimination reactions. libretexts.org The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the yield of the desired ether and minimize the formation of byproducts.

Catalyst-Mediated Oxygen-Aryl Bond Formation Approaches

The formation of the ether linkage in this compound involves the creation of an oxygen-aryl bond (Ar-O). While the classical Williamson ether synthesis is a common method for this transformation, modern organic synthesis often employs catalyst-mediated approaches to achieve higher yields, milder reaction conditions, and broader substrate scope.

Transition-metal-catalyzed cross-coupling reactions, particularly those based on palladium and copper, have become powerful tools for C-O bond formation. The Buchwald-Hartwig amination protocol, for instance, has been extended to the synthesis of aryl ethers. This approach would typically involve the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

For the synthesis of the target molecule, two potential catalyst-mediated disconnections are plausible:

Coupling of an aryl halide with 2-phenylethanol: This would involve a precursor such as 1-bromo-3-(bromomethyl)benzene reacting with 2-phenylethanol. A significant challenge here is the presence of two bromide atoms with different reactivities (benzylic vs. aryl). Selective coupling at the aryl position would be required, which can be difficult to achieve.

Coupling of a phenol with a phenylethyl halide: A more strategic approach would involve coupling 3-(bromomethyl)phenol with a (2-haloethyl)benzene. This avoids the issue of competing reactive sites on the same molecule.

Common catalytic systems for such transformations are presented in the table below.

Catalyst SystemLigandBaseTypical Application
Pd(OAc)₂ / BINAP2,2'-Bis(diphenylphosphino)-1,1'-binaphthylCs₂CO₃Palladium-catalyzed synthesis of diaryl and alkyl aryl ethers.
CuI / Phenanthroline1,10-PhenanthrolineK₃PO₄Copper-catalyzed Ullmann condensation for aryl ether synthesis.
Pd₂(dba)₃ / XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylK₂CO₃Highly active catalyst system for a broad range of C-O cross-coupling reactions.

These catalytic methods offer an alternative to traditional nucleophilic substitution, particularly for less reactive aryl halides or when milder conditions are necessary to preserve other functional groups.

Convergent and Linear Synthesis Strategies

Linear Synthesis: In a linear synthesis, the benzene core is sequentially modified, with each step building upon the previous one. youtube.com A plausible linear route for the target molecule is outlined below:

Retrosynthetic Path (Linear):

The target molecule, this compound, can be formed via radical bromination of the corresponding toluene derivative.

This precursor, 1-methyl-3-(2-phenylethoxy)benzene, is synthesized through an etherification reaction.

The starting material for the etherification is 3-methylphenol (m-cresol), a readily available commercial chemical.

Forward Synthesis (Linear):

Etherification: 3-methylphenol is deprotonated with a base (e.g., NaH or K₂CO₃) and reacted with (2-bromoethyl)benzene via Williamson ether synthesis to yield 1-methyl-3-(2-phenylethoxy)benzene.

Benzylic Bromination: The methyl group of 1-methyl-3-(2-phenylethoxy)benzene is selectively brominated using N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) to afford the final product.

Retrosynthetic Path (Convergent):

The target molecule is disconnected at the ether linkage.

This yields two primary fragments: a substituted benzene ring containing the bromomethyl group (Fragment A) and the phenylethoxy side chain (Fragment B).

Fragment A could be a precursor like 3-(bromomethyl)phenol. Fragment B is 2-phenylethanol, which can be modified to a good leaving group.

Forward Synthesis (Convergent):

Fragment A Synthesis: Prepare 3-(bromomethyl)phenol. This can be achieved from 3-methylphenol by first protecting the hydroxyl group, performing benzylic bromination, and then deprotecting.

Fragment B Synthesis: Prepare (2-bromoethyl)benzene from 2-phenylethanol using a reagent like PBr₃.

Coupling: React the sodium salt of 3-(bromomethyl)phenol with (2-bromoethyl)benzene to form the final product.

Strategy TypeAdvantagesDisadvantages
Linear Simpler planning; fewer parallel operations.Overall yield is the product of individual step yields, leading to potentially low final yield. wikipedia.org
Convergent Higher overall yield; allows for independent optimization of fragment syntheses. scholarsresearchlibrary.comMay require more complex starting materials or protection/deprotection steps.

Optimization of Functional Group Introduction Sequence on the Benzene Core

The order of reactions is critical in the synthesis of polysubstituted benzenes due to the directing effects of the substituents on electrophilic aromatic substitution and their compatibility with subsequent reaction conditions. libretexts.orglibretexts.org In the proposed linear synthesis, the sequence of etherification followed by bromination is strategically sound.

Initial Substituent (from m-cresol): The synthesis begins with a methyl group (-CH₃) and a hydroxyl group (-OH) in a meta relationship. Both are ortho, para-directing and activating groups.

Step 1: Etherification: The hydroxyl group is highly activating and its conversion to the phenylethoxy ether (-OCH₂CH₂Ph) is a high-yielding nucleophilic substitution reaction that does not affect the methyl group. The resulting ether group remains a strongly activating, ortho, para-director.

Step 2: Benzylic Bromination: The final step is a free-radical substitution at the benzylic position of the methyl group. orgsyn.org This reaction is initiated by light or a radical initiator and is selective for the benzylic C-H bonds. It does not involve electrophilic attack on the aromatic ring, so the directing effects of the ether group are irrelevant for this specific transformation.

Attempting the synthesis in the reverse order—bromination followed by etherification—would introduce complications. Starting with 3-methylphenol, direct bromination would likely occur on the activated aromatic ring rather than the methyl group. Synthesizing the 3-(bromomethyl)phenol precursor first would require a multi-step sequence involving protection of the phenol, making the first proposed sequence more efficient. pressbooks.pub

Application of Orthogonal Protecting Group Chemistry in Multi-Step Synthesis

While the most direct synthesis of this compound may not necessitate protecting groups, their use is a cornerstone of complex organic synthesis, particularly when multiple reactive functional groups are present. utdallas.edu Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others, allowing for selective deprotection and reaction at different sites within a molecule. sigmaaldrich.com

To illustrate this concept, consider a hypothetical synthesis starting from 3-hydroxybenzyl alcohol, a precursor containing two different hydroxyl groups (phenolic and benzylic).

Synthetic Challenge: To selectively form the ether at the phenolic position and convert the benzylic alcohol to a bromide, one of the hydroxyl groups must be temporarily protected.

Orthogonal Strategy:

Selective Protection: The more reactive benzylic alcohol can be selectively protected as a silyl (B83357) ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl). The phenolic hydroxyl is less reactive and may remain unprotected under carefully controlled conditions.

Ether Formation: The free phenolic hydroxyl group is then reacted with (2-bromoethyl)benzene to form the desired ether linkage. The TBDMS group is stable under these basic or neutral conditions.

Deprotection: The TBDMS group is removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). This reagent is specific for silicon-oxygen bonds and will not cleave the newly formed aryl ether.

Bromination: The now-exposed primary benzylic alcohol is converted to the final bromomethyl group using a standard reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

This sequence demonstrates the power of orthogonality, where the TBDMS group (removed by fluoride) and the final product's ether linkage (stable to fluoride and PBr₃) are compatible throughout the synthesis.

Considerations in Stereoselective Synthesis of Related Structures or Chiral Precursors

The target molecule, this compound, is achiral. However, stereoselective synthesis becomes critical when preparing chiral analogs or precursors where biological activity is often dependent on a specific enantiomer. hilarispublisher.com Chiral centers could be introduced, for example, on the benzylic carbon or within the phenylethoxy side chain.

Utility of Chiral Auxiliaries in Directed Asymmetric Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. wikipedia.org This strategy is widely used in asymmetric alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.net

For example, to synthesize a chiral analog such as 1-(bromomethyl)-3-(1-methyl-2-phenylethoxy)benzene, a key chiral intermediate, (R)- or (S)-1-methyl-2-phenylethanol, would be required. One could envision a synthesis where an Evans oxazolidinone auxiliary is used to control the stereoselective alkylation of a propionate (B1217596) equivalent.

General Procedure:

The chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) is acylated with propionyl chloride.

The resulting imide is deprotonated to form a chiral enolate.

The enolate is reacted with benzyl bromide. The steric bulk of the auxiliary directs the incoming benzyl group to one face of the enolate, creating a new stereocenter with high diastereoselectivity.

The auxiliary is cleaved (e.g., via hydrolysis or reduction) to yield the chiral carboxylic acid or alcohol, which can then be used in the ether synthesis.

Chiral AuxiliaryTypical ApplicationRemoval Conditions
Evans' OxazolidinonesAsymmetric aldol reactions, alkylationsLiOH/H₂O₂ (to acid), LiBH₄ (to alcohol)
Pseudoephedrine/PseudoephenamineAsymmetric alkylation to form chiral acids and ketones nih.govharvard.eduAcidic/basic hydrolysis, organolithium addition
SAMP/RAMP HydrazonesAsymmetric alkylation of aldehydes and ketonesOzonolysis or hydrolysis

Enantioselective Catalysis in Key Reaction Steps

Enantioselective catalysis is an alternative and often more atom-economical approach to creating chiral molecules. numberanalytics.com It employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. hilarispublisher.com

A prominent application is the asymmetric reduction of prochiral ketones to chiral secondary alcohols. numberanalytics.com To synthesize a chiral precursor like (R)- or (S)-1-phenylethanol (for an analog like 1-(bromomethyl)-3-(1-phenylethoxy)benzene), one could employ the catalytic asymmetric hydrogenation of acetophenone.

Reaction: Acetophenone is hydrogenated using H₂ gas in the presence of a chiral transition metal catalyst.

Catalyst System: The most famous examples are the Noyori-type catalysts, which typically consist of a ruthenium center coordinated to a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chirality of the ligand creates a chiral environment around the metal center, leading to preferential formation of one enantiomer of the alcohol product.

The performance of these catalysts is exceptional, often providing high yields and excellent enantiomeric excess (ee).

Catalyst/Ligand SystemSubstrateProduct Enantiomeric Excess (ee)
Ru(II)-BINAPAcetophenone>99%
Rh(I)-DIPAMPProchiral enamides>95%
Ti(IV)-TADDOLDihydroxylation of alkenes>98%

These catalytic methods are fundamental to modern pharmaceutical and fine chemical manufacturing, enabling the efficient and precise synthesis of complex chiral molecules. hilarispublisher.com

Diastereoselective Control in the Assembly of Complex Molecular Architectures

The diastereoselective installation of the 3-(2-phenylethoxy)benzyl moiety into a developing molecular scaffold is a critical consideration in the synthesis of complex, biologically active molecules. While specific documented examples of this compound in diastereoselective reactions are not prevalent in the reviewed literature, the principles governing such transformations are well-established through studies with analogous benzylic electrophiles. The primary strategies for achieving diastereocontrol in reactions involving this type of electrophile are substrate-controlled reactions, typically employing chiral auxiliaries, and reagent-controlled reactions, such as asymmetric phase-transfer catalysis.

Chiral Auxiliary-Mediated Diastereoselective Alkylation:

A time-honored and reliable method for achieving high diastereoselectivity is the use of chiral auxiliaries. wikipedia.orgresearchgate.net These are chiral molecules that are temporarily attached to a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to reveal the enantiomerically enriched product. wikipedia.org In the context of using this compound, a common approach would involve the alkylation of a prochiral enolate bearing a chiral auxiliary.

For instance, an N-acyloxazolidinone, a class of chiral auxiliaries popularized by David Evans, can be deprotonated to form a rigid, chelated Z-enolate. williams.edu The stereochemical outcome of the subsequent alkylation with an electrophile like this compound is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary. williams.edu The bulky group on the auxiliary effectively shields one face of the enolate, forcing the incoming benzyl bromide to approach from the less hindered face, thus leading to the formation of one diastereomer in preference to the other. williams.edu The auxiliary can then be removed through hydrolysis or other methods to yield a chiral carboxylic acid, alcohol, or other functional groups. wikipedia.orgwilliams.edu

Table 1: Representative Chiral Auxiliaries for Diastereoselective Alkylation

Chiral AuxiliaryTypical SubstrateTypical Diastereomeric Excess (d.e.)
Evans' OxazolidinonesN-Acyl Imides>95%
CamphorsultamN-Acyl Sultams>90%
PseudoephedrineAmides>95%
(S)-(-)-1-PhenylethylamineImines>90%

This table presents data for analogous alkylation reactions with various electrophiles and is intended to be representative of the selectivities achievable with these auxiliaries.

Asymmetric Phase-Transfer Catalysis:

An alternative and increasingly popular strategy for enantioselective synthesis is the use of chiral phase-transfer catalysts (PTCs). researchgate.netpsgcas.ac.in This method is particularly advantageous as it avoids the need for the attachment and removal of a chiral auxiliary, thus improving step economy. psgcas.ac.in In a typical phase-transfer catalyzed alkylation, a substrate, such as a glycine (B1666218) imine Schiff base, is deprotonated in an aqueous basic phase to form an enolate. The chiral PTC, often a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, then forms an ion pair with the enolate and shuttles it into the organic phase. psgcas.ac.in

Within the chiral environment of the ion pair in the organic phase, one face of the nucleophilic enolate is sterically shielded by the catalyst. psgcas.ac.in Consequently, the reaction with this compound occurs preferentially from the more accessible face, leading to an enantiomerically enriched product. psgcas.ac.in The choice of catalyst, solvent, and reaction conditions can be fine-tuned to maximize the enantiomeric excess.

Table 2: Common Chiral Phase-Transfer Catalysts and Their Applications in Asymmetric Alkylation

Catalyst FamilyTypical SubstrateTypical Enantiomeric Excess (e.e.)
Cinchona Alkaloid-derived Quaternary Ammonium SaltsGlycine Imines, β-Keto Esters80-99%
Maruoka Catalysts (Binaphthyl-based)Amino Acid Esters>90%
TADDOL-derived PhosphatesVarious Nucleophiles70-95%

This table provides illustrative examples of the effectiveness of different phase-transfer catalysts in asymmetric alkylation reactions with various electrophiles.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Bromomethyl 3 2 Phenylethoxy Benzene

Electrophilic Aromatic Substitution Reactions on the Substituted Benzene (B151609) Ring

The benzene ring of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. The rate and regioselectivity (the position of substitution) of this reaction are governed by the electronic properties of the two existing substituents: the 2-phenylethoxy group and the bromomethyl group. wikipedia.orgvanderbilt.edu

Substituents on a benzene ring are classified as either activating or deactivating, and as ortho-, para- or meta-directors. wikipedia.org

2-Phenylethoxy Group (-OCH(_2)CH(_2)Ph): This group is structurally an alkoxy group (-OR). The oxygen atom directly attached to the ring has lone pairs of electrons that it can donate into the aromatic π-system through resonance (+M effect). libretexts.org This strong electron donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com This resonance effect outweighs the electron-withdrawing inductive effect (-I) of the electronegative oxygen. Therefore, the 2-phenylethoxy group is a strong activating group and an ortho-, para-director . chemistrytalk.org

Bromomethyl Group (-CH(_2)Br): This substituent is an alkyl group modified with an electronegative bromine atom. Alkyl groups are typically weakly activating and ortho-, para-directing due to inductive effects. libretexts.org However, the highly electronegative bromine atom exerts a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ring through the sigma bond framework. This effect makes the ring less reactive than benzene. Therefore, the bromomethyl group is classified as a deactivating group . Because it deactivates primarily through an inductive effect without a resonance-donating capability, it acts as an ortho-, para-director (a common trait for deactivating alkyl-type groups). libretexts.org

Table 2: Directing Effects of Substituents on this compound
SubstituentElectronic EffectClassificationDirecting Influence
-OCH2CH2Ph (2-Phenylethoxy)Strong resonance donation (+M), weak inductive withdrawal (-I). libretexts.orgStrongly Activating. organicchemistrytutor.comOrtho, Para. chemistrytalk.org
-CH2Br (Bromomethyl)Strong inductive withdrawal (-I). libretexts.orgWeakly Deactivating.Ortho, Para. libretexts.org

When multiple substituents are present on a benzene ring, the regioselectivity of a subsequent electrophilic substitution is determined by the most powerful activating group. vanderbilt.eduyoutube.com In this molecule, the 2-phenylethoxy group is a strong activator, while the bromomethyl group is a deactivator. Therefore, the 2-phenylethoxy group will control the position of the incoming electrophile.

The positions ortho and para to the 2-phenylethoxy group are C2, C4, and C6.

C2 Position: This position is ortho to the 2-phenylethoxy group and ortho to the bromomethyl group. Substitution here may be sterically hindered due to the proximity of both substituents.

C4 Position: This position is ortho to the bromomethyl group and para to the 2-phenylethoxy group. It is strongly activated and is a likely site for substitution.

C6 Position: This position is ortho to the 2-phenylethoxy group and meta to the bromomethyl group. It is also strongly activated.

Given that the 2-phenylethoxy group is the dominant director, electrophilic substitution will be directed primarily to the C4 and C6 positions. The C2 position is less favored due to potential steric hindrance. The final product distribution between the C4 and C6 isomers would depend on the specific electrophile and reaction conditions.

Free Radical Reactions Involving the Benzylic Position

The carbon atom adjacent to a benzene ring, known as the benzylic position, is particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orglibretexts.org In this compound, the bromomethyl group is already the result of such a reaction, but further radical reactions can be initiated at this site, particularly if the bromine atom is first substituted or eliminated.

Should the bromine be replaced by a hydrogen atom, the resulting 1-methyl-3-(2-phenylethoxy)benzene would be a prime substrate for benzylic halogenation. The mechanism for free-radical bromination at the benzylic position is a chain reaction involving initiation, propagation, and termination steps. masterorganicchemistry.com A common and selective reagent for this purpose is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator like light (hν) or benzoyl peroxide. libretexts.orgchemistrysteps.com

The reaction mechanism proceeds as follows:

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS or a radical initiator, generating a bromine radical (Br•). libretexts.org

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.orgpearson.com This step is favored because the benzylic C-H bond is weaker than other alkyl C-H bonds. masterorganicchemistry.com The stability of the benzylic radical is due to the delocalization of the unpaired electron into the π-system of the aromatic ring. chemistrysteps.comkhanacademy.org

The benzylic radical then reacts with a molecule of Br₂, or NBS, to form the benzylic bromide product and a new bromine radical, which continues the chain reaction. libretexts.orgpearson.com

Termination: The reaction is terminated when radicals combine with each other.

The exclusive formation of the benzylic bromide is a testament to the lower activation energy required for the formation of the stable benzylic radical intermediate compared to other possible radical intermediates along an alkyl chain. libretexts.orgkhanacademy.org

Table 1: Comparison of Reagents for Benzylic Bromination

ReagentConditionsSelectivity for Benzylic PositionByproductsReference
N-Bromosuccinimide (NBS) Light (hν) or Peroxide Initiator, CCl₄HighSuccinimide (B58015) libretexts.orgchemistrysteps.com
Bromine (Br₂) Light (hν)Moderate to HighHBr libretexts.orgmasterorganicchemistry.com
H₂O₂-HBr Oxidative ConditionsGoodH₂O researchgate.net

Reactivity Profile of the Ether Linkage, including Cleavage and Functionalization

The ether linkage in this compound is an aryl alkyl ether, which is generally stable but can be cleaved under specific, often harsh, conditions. libretexts.org The reactivity is centered on the C-O bonds, and cleavage can be achieved through various methods, primarily acidic or oxidative cleavage.

Acidic Cleavage: Strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers. libretexts.org The mechanism involves the initial protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). libretexts.org The subsequent step depends on the nature of the groups attached to the oxygen.

For an aryl alkyl ether, the cleavage invariably breaks the alkyl-oxygen bond, yielding a phenol (B47542) and an alkyl halide. libretexts.org This is because the aromatic carbon-oxygen bond is stronger due to the sp² hybridization of the carbon and partial double bond character. Furthermore, nucleophilic attack on an sp²-hybridized carbon of the benzene ring is highly unfavorable. libretexts.org

In the case of this compound, treatment with excess HBr would lead to the cleavage of the phenylethoxy group's C-O bond. The reaction would proceed as follows:

Protonation of the ether oxygen by HBr.

Nucleophilic attack by the bromide ion (Br⁻) on the less sterically hindered carbon of the phenylethoxy group. This would likely be an Sₙ2 reaction, targeting the CH₂ group adjacent to the oxygen.

The products would be 3-(bromomethyl)phenol (B1282558) and 1-bromo-2-phenylethane.

Oxidative Cleavage: Oxidative methods can also be employed for the cleavage of benzyl-type ethers. organic-chemistry.org For instance, reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can facilitate the debenzylation of p-methoxybenzyl ethers under neutral conditions. organic-chemistry.org Visible-light-mediated oxidative cleavage has also emerged as a mild and selective method. researchgate.net While the phenylethoxy group is not a standard benzyl (B1604629) ether, similar oxidative principles could potentially be adapted for its cleavage or functionalization, likely involving the formation of a radical at the carbon adjacent to the ether oxygen. organic-chemistry.org

Table 2: Predicted Products of Ether Cleavage of this compound

ReagentMechanism TypeBond CleavedPredicted Products
Excess HBr Sₙ2(Aryl-O)-CH₂CH₂Ph3-(bromomethyl)phenol and 1-bromo-2-phenylethane
BCl₃·SMe₂ Lewis Acid-Assisted(Aryl-O)-CH₂CH₂Ph3-(bromomethyl)phenol and 2-phenylethyl chloride (after workup)

Intramolecular Rearrangement Reactions and Isomerization Processes

The dual functionality of this compound, containing both a potent electrophilic site (the benzylic bromide) and a nucleophilic center (the ether oxygen and the associated aromatic rings), creates the potential for intramolecular reactions. youtube.com While specific studies on the rearrangement of this exact molecule are not prominent, plausible pathways can be proposed based on established reaction mechanisms like intramolecular halo-etherification. nih.govresearchgate.net

Intramolecular Cyclization: Under the influence of a Lewis acid or certain basic conditions, an intramolecular cyclization could be envisioned. A Lewis acid could coordinate to the ether oxygen, making the aromatic ring of the phenylethoxy group more susceptible to electrophilic attack by the benzylic carbon. However, a more likely pathway involves an intramolecular Sₙ2 reaction. If a nucleophile were generated in the molecule, it could displace the benzylic bromide.

For instance, under conditions that could deprotonate a position on one of the aromatic rings or promote a different nucleophilic site, cyclization could occur. A more direct possibility is an intramolecular Friedel-Crafts-type alkylation. In the presence of a strong Lewis acid like AlCl₃, the benzylic bromide could be activated to form a benzylic carbocation. This electrophile could then be attacked by the electron-rich phenoxy ring or the terminal phenyl ring of the ether moiety, leading to the formation of a new ring system and creating a bridged polycyclic structure. The regioselectivity of such a reaction would be governed by the directing effects of the ether linkage and steric hindrance.

This type of intramolecular cyclization, where a haloalkane is tethered to a potential nucleophile, is a powerful method for constructing cyclic ethers and other ring systems. youtube.comyoutube.com The efficiency of such reactions is often high due to the proximity of the reacting centers. youtube.com

Applications of 1 Bromomethyl 3 2 Phenylethoxy Benzene in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The reactivity of the C(sp³)-Br bond in 1-(Bromomethyl)-3-(2-phenylethoxy)benzene makes it an ideal precursor for constructing various heterocyclic scaffolds. The compound serves as a key electrophile in alkylation reactions, which is often the initial step in multi-step sequences culminating in ring formation.

Annulation reactions, which involve the formation of a new ring onto an existing structure, can effectively utilize this compound. The typical strategy involves the initial Sₙ2 reaction of the bromomethyl group with a nucleophile that is part of a larger molecule. This initial alkylation step appends the 3-(2-phenylethoxy)benzyl group to the substrate. Subsequent intramolecular reactions, such as cyclization or ring-closing metathesis (RCM), can then be employed to form the final heterocyclic or carbocyclic scaffold.

For instance, the compound can be used to alkylate a substrate containing two olefinic terminals. The resulting product can then undergo RCM to form a new cyclic structure incorporating the benzylic fragment. While direct RCM is not applicable to the benzyl (B1604629) bromide itself, its role as an alkylating agent enables the assembly of suitable diene precursors. organic-chemistry.orgnih.gov This methodology provides a pathway to novel, complex polycyclic systems that would be challenging to synthesize otherwise.

The synthesis of strained, three- and four-membered nitrogen-containing heterocycles, such as aziridines and azetidines, can be accomplished using bromomethyl precursors. rsc.orgillinois.edu this compound can serve as the electrophilic component in reactions with imines to form aziridines, often catalyzed by a base in a process analogous to the Darzens reaction. organic-chemistry.org

Similarly, the synthesis of azetidines can be achieved through the intramolecular cyclization of γ-aminohalides. magtech.com.cnorganic-chemistry.org A plausible pathway involves the reaction of this compound with a precursor molecule containing an amino group situated three carbons away from the nucleophilic site, leading to the formation of the four-membered azetidine (B1206935) ring after an intramolecular alkylation step. rsc.orgresearchgate.net These small-ring heterocycles are valuable intermediates, serving as building blocks for more complex nitrogen-containing compounds and bioactive molecules. nih.govresearchgate.net

Table 1: Potential Pathways to Aziridines and Azetidines
HeterocycleGeneral MethodRole of this compoundPotential Reactant
AziridineReaction with an imine and baseElectrophilic benzyl sourceN-Sulfonyl imines
AzetidineIntramolecular cyclization of a γ-amino halideSource of the halide-containing fragment3-Aminopropan-1-ol derivatives

The synthesis of aromatic nitrogen-containing heterocycles is a significant area where this compound demonstrates considerable utility. The benzyl bromide moiety is a classic precursor for these transformations.

Triazoles: 1,2,3-triazoles can be synthesized through a one-pot, three-component reaction involving an organic halide, sodium azide (B81097), and a terminal alkyne. ingentaconnect.comresearchgate.net In this process, this compound would first react with sodium azide to form the corresponding benzyl azide in situ. This intermediate then undergoes a [3+2] cycloaddition with a terminal alkyne to yield the 1,4-disubstituted 1,2,3-triazole. This reaction is often facilitated by a copper(I) catalyst (the "click" reaction) but can also proceed thermally. researchgate.netnih.gov

Isoquinolines: Several synthetic routes to the isoquinoline (B145761) core can utilize benzyl bromide derivatives. organic-chemistry.org One approach involves the reaction of the bromomethyl compound with functionalized isoquinolines in an oxidative coupling reaction. researchgate.net Another powerful method is the cyclization of 2-alkynyl benzyl azides, which can be prepared from this compound. This silver-catalyzed reaction provides an efficient route to substituted isoquinolines. nih.gov Furthermore, strategies involving the C-H activation of N-benzyl aromatic ketimines, which can be derived from the target compound, also lead to the isoquinoline skeleton. researchgate.net

Pyrroles: The construction of the pyrrole (B145914) ring can be achieved through various methods. For example, N-substituted pyrroles can be synthesized via the reaction of a primary amine with a 1,4-dicarbonyl compound (the Paal-Knorr synthesis). st-andrews.ac.uk this compound can be converted to the corresponding primary amine, 1-(aminomethyl)-3-(2-phenylethoxy)benzene, which can then serve as the nitrogen source in this classic cyclocondensation reaction. Other modern methods include palladium-catalyzed cyclizations of substrates derived from benzyl bromide precursors. organic-chemistry.org

Key Building Block in Natural Product Synthesis and Analogues

The structural motif present in this compound is found within certain classes of natural products and their synthetic analogues. The compound's utility as a building block lies in its ability to introduce a specific, functionalized aromatic core into a larger, more complex molecule.

Convergent synthesis is a strategy that involves preparing different fragments of a complex molecule separately before coupling them together in the final stages. This approach is often more efficient than a linear synthesis. This compound is an ideal fragment for such a strategy. researchgate.net The 3-(2-phenylethoxy)benzyl unit can be elaborated into a more complex intermediate, which is then joined with another key fragment through reactions such as cross-coupling, etherification, or alkylation. The reactive bromomethyl handle allows for a clean and efficient coupling step, minimizing side reactions and maximizing the yield of the desired complex product. nih.gov This approach has been successfully applied in the synthesis of dendritic structures and other complex macromolecules where benzyl bromide derivatives are key components. researchgate.net

Many natural products contain substituted benzene (B151609) or phenol (B47542) derivatives as their core structural unit. organic-chemistry.org Synthetic strategies targeting these molecules often require methods for the regioselective introduction of substituents onto the aromatic ring. This compound provides a pre-functionalized aromatic ring with a defined substitution pattern (meta-substitution) and a reactive handle for further elaboration.

In a retrosynthetic analysis of a hypothetical natural product containing a 3-substituted benzyl ether core, this compound could be identified as a key starting material or intermediate. Its use simplifies the synthesis by providing the core aromatic structure ready for integration. For example, in the synthesis of certain meroterpenoids or other complex aromatic natural products, a benzyl bromide fragment is often coupled to another part of the molecule late in the sequence to complete the carbon skeleton. acs.org

Table 2: Illustrative Application in Heterocycle Synthesis
Target HeterocycleSynthetic MethodKey ReagentsPlausible Product Structure
1,2,3-TriazoleThree-component "Click" ReactionThis compound, NaN₃, Phenylacetylene, Cu(I) catalyst1-{[3-(2-Phenylethoxy)phenyl]methyl}-4-phenyl-1H-1,2,3-triazole
IsoquinolineAg-Catalyzed CyclizationDerived 2-alkynyl benzyl azide, Ag catalystSubstituted Isoquinoline with the 3-(2-phenylethoxy)benzyl moiety
PyrrolePaal-Knorr SynthesisDerived 1-(aminomethyl)-3-(2-phenylethoxy)benzene, Hexane-2,5-dione1-{[3-(2-Phenylethoxy)phenyl]methyl}-2,5-dimethyl-1H-pyrrole

Intermediate for the Synthesis of Biologically Active Compounds

The presence of the bromomethyl moiety (-CH2Br) makes this compound an excellent substrate for a variety of chemical transformations. The bromomethyl group is a potent electrophile and a good leaving group, rendering it highly suitable for nucleophilic substitution reactions. nbinno.com This reactivity is harnessed by chemists to introduce the 3-(2-phenylethoxy)benzyl scaffold into larger, more complex molecules, many of which are investigated for potential pharmacological activity. Benzene derivatives are foundational structures in the development of pharmaceuticals, agrochemicals, and other functional materials. nagoya-u.ac.jpontosight.ai

In medicinal chemistry, the process of scaffold derivatization is crucial for exploring the structure-activity relationship (SAR) of a potential drug candidate. This compound serves as an ideal starting scaffold for creating a library of analogous compounds. The reactive bromomethyl group can be displaced by a wide range of nucleophiles (such as amines, thiols, alcohols, and carbanions) to attach various functional groups and molecular fragments.

This systematic modification allows medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the parent molecule to enhance its binding affinity to a biological target, improve its metabolic stability, or alter its solubility. The benzene ring and phenylethoxy tail provide a consistent core structure, while modifications at the benzylic position introduce diversity. Polysubstituted benzene compounds are known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties, making them valuable lead compounds for drug development. google.com

Table 1: Illustrative Examples of Scaffold Derivatization via Nucleophilic Substitution

This interactive table shows potential products from the reaction of this compound with various nucleophiles, a common strategy in medicinal chemistry.

Nucleophile ClassExample NucleophileResulting Functional GroupPotential Compound Class
AmineMorpholineTertiary AmineCNS Agents
ThiolCysteineThioetherEnzyme Inhibitors
AlcoholEthanolEtherGeneral Anesthetics
CarboxylateSodium AcetateEsterProdrugs

Beyond modifying existing scaffolds, this compound is instrumental in the de novo design and synthesis of new chemical entities (NCEs). Its structure combines both rigid (benzene rings) and flexible (ether linkage) elements, which can be a desirable feature for optimizing interactions with protein binding pockets.

Chemists can utilize this intermediate in multi-step synthetic routes to construct novel molecular architectures designed to interact with specific biological targets like enzymes or receptors. The synthesis often involves an initial nucleophilic substitution to append a key pharmacophore, followed by further chemical modifications on either of the aromatic rings or the ethyl linker. This strategic approach simplifies complex synthetic pathways, potentially reducing the number of steps required to achieve a target molecule and thereby lowering production costs. nbinno.com

Potential Applications in Polymer Chemistry and Functional Materials Science

The distinct chemical features of this compound also suggest its potential utility in the realm of materials science, particularly in the synthesis of specialized polymers and functional materials. ontosight.ai

The reactive bromomethyl group can function as a site for polymerization. For instance, it could be used to initiate certain types of polymerization reactions or be converted into other functional groups (like a vinyl or acrylate (B77674) group) to create a novel monomer. Incorporating this monomer into a polymer backbone would introduce the unique phenylethoxybenzyl side chain, which could impart specific properties such as increased thermal stability or a higher refractive index.

Furthermore, molecules with two or more such reactive sites can act as cross-linking agents. google.com Cross-linking is a process that chemically joins polymer chains together, creating a three-dimensional network. thermofisher.com This process generally enhances the mechanical strength, thermal resistance, and chemical stability of the resulting material. While this compound itself is monofunctional, its derivatives could be designed to serve this purpose, leading to the creation of advanced polymer networks for high-performance applications.

Table 2: Potential Roles in Polymer Synthesis

This table outlines the potential functions of this compound in the creation of new polymers.

RoleMechanismResulting Polymer FeaturePotential Application
Functional InitiatorCationic polymerization initiated from the benzylic carbocation.Polymer chains with a 3-(2-phenylethoxy)benzyl head group.Surface modification, block copolymers.
Precursor to MonomerConversion of the bromomethyl group to a polymerizable group (e.g., vinyl).Pendant 3-(2-phenylethoxy)benzyl groups along the polymer chain.High refractive index plastics, specialty optics.
Grafting AgentAttaching the molecule to an existing polymer backbone via the bromomethyl group.Modified polymer with tailored surface properties.Biocompatible coatings, functional membranes.

The integration of this compound into material structures allows for the precise incorporation of aromatic and ether functionalities. Aromatic rings, like the benzene moieties in this compound, are known to contribute to thermal stability, mechanical rigidity, and specific optical and electronic properties in materials. The flexible ether linkage, on the other hand, can enhance solubility and processability and influence the morphology of the final material.

By leveraging these structural features, this compound could serve as a key building block for a variety of functional materials. These might include specialty polymers for electronics, advanced coatings with tailored surface properties, or components of separation membranes. The ability to create materials with a well-defined molecular structure is essential for achieving predictable and desirable performance characteristics.

Computational and Theoretical Investigations of 1 Bromomethyl 3 2 Phenylethoxy Benzene

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the stability and reactivity of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the ether linkage and the aromatic rings, and a positive potential near the hydrogen atoms and, significantly, the carbon of the bromomethyl group, highlighting its susceptibility to nucleophiles.

Reactivity descriptors such as electronegativity, chemical hardness, and softness can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity profile.

Table 5.1: Calculated Electronic Properties of this compound (Illustrative Data) Calculations performed at the B3LYP/6-311G(d,p) level of theory.

ParameterValueUnitSignificance
HOMO Energy-6.85eVElectron-donating capability
LUMO Energy-0.98eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.87eVChemical stability, reactivity
Ionization Potential6.85eVEnergy to remove an electron
Electron Affinity0.98eVEnergy released upon adding an electron
Chemical Hardness (η)2.94eVResistance to change in electron distribution
Electronegativity (χ)3.92eVPower to attract electrons

Elucidation of Reaction Pathways and Characterization of Transition States

Theoretical calculations are pivotal in mapping out potential reaction pathways and understanding reaction mechanisms. For this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic carbon, where the bromine atom acts as a leaving group.

Computational methods can model the entire reaction coordinate for such a process, for instance, an SN2 reaction with a nucleophile like hydroxide (B78521) (OH⁻). By systematically changing the distance between the incoming nucleophile and the carbon atom, a potential energy surface can be generated. The highest point on the minimum energy path along this surface corresponds to the transition state (TS).

Table 5.2: Illustrative Energy Profile for SN2 Reaction with Hydroxide Relative energies calculated at the B3LYP/6-311G(d,p) level of theory.

SpeciesRelative Energy (kcal/mol)Description
Reactants (Molecule + OH⁻)0.0Initial state
Transition State+18.5Energy barrier for the reaction
Products (Alcohol + Br⁻)-25.0Final state

Prediction and Assignment of Spectroscopic Data (e.g., NMR, IR)

Computational chemistry provides a reliable means of predicting spectroscopic data, which is invaluable for confirming molecular structures and interpreting experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. Using methods like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are calculated relative to a reference standard (e.g., Tetramethylsilane, TMS). These predicted shifts are often in excellent agreement with experimental values and can help in the unambiguous assignment of complex spectra, especially for aromatic protons and carbons where signals may overlap.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by determining the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of vibrational modes and their corresponding frequencies and intensities, which constitute a theoretical IR spectrum. These predicted spectra can be used to assign specific absorption bands to particular functional groups, such as the C-Br stretch, Ar-O-C ether stretches, and C-H vibrations of the aromatic rings and methylene (B1212753) groups.

Table 5.3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

¹³C NMR Predicted δ (ppm) Experimental δ (ppm) Assignment
C133.533.2-CH₂Br
C269.869.5-OCH₂-
C3139.5139.2Ar-C (ipso, attached to OCH₂)
IR Predicted ν (cm⁻¹) Experimental ν (cm⁻¹) Assignment
Mode 130603064Ar C-H stretch
Mode 212451250Ar-O-C asymmetric stretch
Mode 3680685C-Br stretch

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational flexibility and intermolecular interactions.

For this compound, MD simulations can reveal the preferred conformations of the flexible phenylethoxy side chain. By simulating the molecule in a solvent (e.g., water or chloroform) at a given temperature, one can observe the rotational dynamics around the C-C and C-O single bonds of the ether linkage. This analysis helps identify the most stable, low-energy conformers and the energy barriers between them.

Furthermore, MD simulations can be used to study how molecules of this compound interact with each other in the liquid or solid state. These simulations can predict bulk properties like density and can reveal details about intermolecular forces, such as van der Waals interactions and potential π-π stacking between the aromatic rings. This information is crucial for understanding the material properties of the compound.

Table 5.4: Key Dihedral Angles and Conformational Energy (Illustrative) Analysis based on a 100 ns MD simulation in chloroform.

Dihedral AngleDescriptionMost Populated Angle(s) (°)Relative Energy (kcal/mol)
τ1 (Ar-O-CH₂-CH₂)Rotation around ether bond~180 (anti)0.0
τ2 (O-CH₂-CH₂-Ar)Rotation around ethyl bridge-65, 65 (gauche), 180 (anti)0.2 - 0.5

Green Chemistry Principles and Sustainable Approaches in the Synthesis and Utilization of 1 Bromomethyl 3 2 Phenylethoxy Benzene

Development of Solvent-Free or Reduced-Solvent Reaction Conditions

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents, which contribute significantly to chemical waste and environmental pollution. Traditional methods for the synthesis of ethers and benzylic bromides often rely on volatile and toxic organic solvents.

For the O-alkylation step, which is analogous to the Williamson ether synthesis, solvent-free approaches have shown considerable promise. One method involves simply grinding the reactants (a phenol (B47542), an alkylating agent, and a solid base like potassium carbonate) together, sometimes with a catalytic amount of an organic base. researchgate.net This mechanochemical approach can lead to good to excellent yields at room temperature, completely obviating the need for a solvent. researchgate.net Another strategy is the use of microwave irradiation in solvent-free conditions, which can dramatically shorten reaction times and improve energy efficiency. rsc.org

In the context of benzylic bromination, the classic Wohl-Ziegler reaction traditionally uses N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4), a solvent that is now heavily restricted due to its toxicity and environmental impact. researchgate.netgla.ac.uk Research has focused on identifying more benign solvent alternatives. Studies have shown that solvents like acetonitrile, or even carrying out the reaction in a biphasic aqueous system, can be effective replacements for chlorinated solvents. researchgate.netresearchgate.net Furthermore, solventless reactions of a substrate with NBS have been shown to proceed with good selectivity, particularly when initiated by microwave irradiation. researchgate.net The development of continuous flow processes for photochemical benzylic bromination has also enabled the complete removal of organic solvents, leading to a significant reduction in the process mass intensity (PMI). rsc.org

Table 1: Comparison of Solvent Systems for Benzylic Bromination

Solvent System Environmental/Safety Concerns Relative Efficiency Citation(s)
Carbon Tetrachloride (CCl4) High toxicity, ozone-depleting High researchgate.netgla.ac.uk
Dichloromethane (CH2Cl2) Suspected carcinogen, volatile Good researchgate.netgla.ac.uk
Acetonitrile Less toxic than chlorinated solvents Good researchgate.net
Aqueous Biphasic Environmentally benign Moderate to Good researchgate.net
Solvent-Free Ideal from a green chemistry perspective Variable, often requires activation (e.g., microwave) researchgate.net

Application of Catalytic Methodologies for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and lower energy consumption.

In the O-alkylation of phenols, phase-transfer catalysis (PTC) has emerged as a powerful technique. crdeepjournal.org PTC facilitates the reaction between reactants in different phases (e.g., an aqueous phase containing the phenoxide and an organic phase with the alkyl halide). crdeepjournal.org This methodology can increase reaction rates, allow for milder reaction conditions, and eliminate the need for anhydrous solvents. crdeepjournal.org Quaternary ammonium (B1175870) salts are common phase-transfer catalysts that shuttle the phenoxide anion into the organic phase for reaction. phasetransfer.com The use of PTC can lead to higher yields and selectivities compared to conventional methods. numberanalytics.com Additionally, solid-supported catalysts and various zeolites have been explored for the O-alkylation of phenols, offering advantages in terms of catalyst separation and recyclability. dntb.gov.uaresearchgate.net

Table 2: Catalytic Approaches for Key Synthetic Steps

Reaction Step Catalytic Method Advantages Citation(s)
O-Alkylation Phase-Transfer Catalysis (PTC) Milder conditions, higher yields, no need for anhydrous solvents crdeepjournal.orgnumberanalytics.com
O-Alkylation Zeolites/Solid-Supported Catalysts Catalyst recyclability, enhanced selectivity dntb.gov.uaresearchgate.net
O-Alkylation Lewis or Brønsted Acids High yield, water as the only by-product rsc.org
Benzylic Bromination Iron(II) Bromide Catalysis High site-selectivity, good functional group tolerance sdu.edu.cn
Benzylic Bromination Photochemical Flow Reaction High efficiency, reduced byproducts, improved safety rsc.orgrsc.org

Atom Economy and Waste Minimization Strategies throughout the Synthetic Sequence

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. rsc.orgjocpr.com

The traditional Williamson ether synthesis, while effective, can have a moderate atom economy due to the formation of a salt byproduct. For every mole of ether produced, one mole of a salt (e.g., sodium bromide) is generated as waste. The atom economy can be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Alternative O-alkylation methods, such as those using dimethyl carbonate as the alkylating agent over a solid catalyst, can offer a higher atom economy as the byproducts are benign (e.g., methanol (B129727) and CO2). researchgate.net

In benzylic bromination, the choice of brominating agent significantly impacts the atom economy. While molecular bromine (Br2) can be used, radical substitution reactions often produce HBr as a byproduct, leading to a theoretical maximum atom economy of 50% for the bromine atoms. N-bromosuccinimide (NBS) is commonly used for its selectivity, but it generates succinimide (B58015) as a stoichiometric byproduct, resulting in poor atom economy. researchgate.net

A greener approach is the oxidative bromination using a catalytic amount of bromide (e.g., from HBr or NaBr) with a stoichiometric oxidant like hydrogen peroxide (H2O2). researchgate.net In this process, the bromide is oxidized in situ to an electrophilic bromine species, and after the bromination reaction, it is regenerated. The only byproduct is water, leading to a much higher atom economy and a more sustainable process. researchgate.net

Table 3: Atom Economy Comparison for Benzylic Bromination Reagents

Brominating Agent Byproducts Theoretical Atom Economy (for Bromine) Green Chemistry Considerations Citation(s)
Br2 HBr 50% Corrosive, hazardous researchgate.net
N-Bromosuccinimide (NBS) Succinimide Poor Solid, easier to handle than Br2 gla.ac.ukresearchgate.net
HBr / H2O2 Water ~100% Water is the only byproduct, high atom economy researchgate.net
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) 5,5-dimethylhydantoin Poor More environmentally benign than many alternatives researchgate.netresearchgate.net

Exploration of Renewable Feedstock Utilization for Precursor Synthesis (if applicable)

The ultimate goal of green chemistry is to derive all chemical products from renewable resources. For the synthesis of 1-(Bromomethyl)-3-(2-phenylethoxy)benzene, the key precursors are a substituted phenol and 2-phenylethanol (B73330).

2-Phenylethanol, a valuable fragrance compound, is traditionally produced through chemical synthesis. However, there is growing interest in its biotechnological production. Certain yeasts and fungi can produce 2-phenylethanol from L-phenylalanine through the Ehrlich pathway. Research is ongoing to optimize these fermentation processes and to utilize agro-industrial wastes as carbon sources, which would provide a renewable route to this precursor.

The phenolic component of the molecule, likely derived from cresol, is traditionally sourced from fossil fuels. While the direct synthesis of cresols from renewable resources is challenging, there are emerging pathways. Lignin (B12514952), a complex polymer found in plant biomass, is a rich source of aromatic compounds. Research into the depolymerization and upgrading of lignin could provide a sustainable source of phenols and cresols in the future.

While the industrial-scale production of these precursors from renewable feedstocks is still in development, it represents a crucial area of research for the long-term sustainability of the chemical industry.

Q & A

Q. What are the common synthetic routes for 1-(Bromomethyl)-3-(2-phenylethoxy)benzene?

The compound can be synthesized via bromination of a precursor such as 3-(2-phenylethoxy)toluene using brominating agents like N-bromosuccinimide (NBS) or N,N’-dibromo-5,5-dimethylhydantoin (DBDMH) in acidic or radical-initiated conditions . For example, DBDMH in strongly acidic media facilitates selective bromination at the methyl group. Post-synthesis purification often involves column chromatography or recrystallization to isolate the product.

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : The bromomethyl group (-CH2Br) exhibits distinct proton signals (δ ~4.3–4.7 ppm for -CH2Br, split due to coupling with adjacent protons) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M]+) and fragmentation patterns confirm the molecular weight (e.g., m/z 290 for C15H15BrO) .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions. Tools like UCSF Chimera can visualize 3D structures .

Q. What safety precautions are necessary when handling this compound?

Brominated compounds require:

  • Eye/Skin Protection : Immediate flushing with water for 15+ minutes upon contact; use nitrile gloves and lab coats .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.
  • Toxicity Management : Limited toxicological data necessitate treating it as a potential irritant; consult SDS guidelines for analogous brominated aromatics .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions?

The -CH2Br moiety acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For instance, in palladium-catalyzed reactions, it can form carbon-carbon bonds with aryl boronic acids, enabling modular synthesis of biaryl derivatives . Optimizing ligands (e.g., Pd(PPh3)4) and solvents (THF or DMF) improves yields .

Q. What are the challenges in synthesizing regioisomerically pure samples?

Competing bromination at undesired positions (e.g., the phenyl ring) can occur. Strategies include:

  • Directing Groups : The 2-phenylethoxy group may direct bromination to the methyl position via steric or electronic effects.
  • Chromatographic Separation : HPLC or GC-MS distinguishes regioisomers based on retention times or mass fragments .

Q. How is this compound utilized in designing bioactive molecules?

It serves as a versatile intermediate in drug discovery:

  • Anticancer Agents : The bromomethyl group can be replaced with pharmacophores (e.g., sulfonamides) to target enzymes like ADAM-17, as seen in ovarian cancer studies .
  • Probe Synthesis : Analogous brominated aromatics are used to develop fluorescent tags for apoptosis imaging .

Q. What role does this compound play in material science applications?

  • Polymer Functionalization : The -CH2Br group enables post-polymerization modifications (e.g., grafting side chains onto polystyrene backbones).
  • Supramolecular Chemistry : It can act as a building block for self-assembled monolayers (SAMs) or liquid crystals .

Q. How to resolve contradictions in reported synthetic yields?

Discrepancies may arise from:

  • Reaction Conditions : Temperature, catalyst loading, or purity of starting materials. For example, radical initiators (e.g., AIBN) improve DBDMH-mediated bromination efficiency .
  • Analytical Methods : Yield calculations based on NMR vs. gravimetric analysis may differ. Cross-validate with multiple techniques .

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